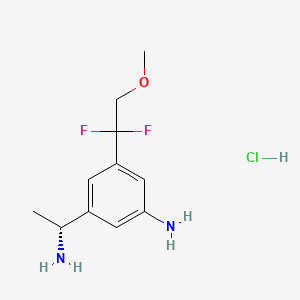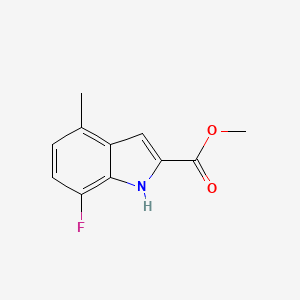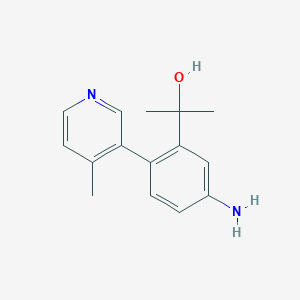
2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of this compound makes it a valuable entity in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The starting materials are often commercially available or can be synthesized in bulk, and the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions: 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, especially under alkaline conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
科学研究应用
2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol exerts its effects is largely dependent on its interaction with molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function and activity. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
4-Amino-5-Methylpyridin-2-ol: This compound shares a similar pyridine structure and can undergo similar nucleophilic substitution reactions.
2-Aminopyrimidine Derivatives: These compounds have similar amino group functionalities and are used in various biological applications.
Uniqueness: What sets 2-(5-Amino-2-(4-methylpyridin-3-yl)phenyl)propan-2-ol apart is its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial contexts.
属性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC 名称 |
2-[5-amino-2-(4-methylpyridin-3-yl)phenyl]propan-2-ol |
InChI |
InChI=1S/C15H18N2O/c1-10-6-7-17-9-13(10)12-5-4-11(16)8-14(12)15(2,3)18/h4-9,18H,16H2,1-3H3 |
InChI 键 |
CWRPJECVVKPZOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)C2=C(C=C(C=C2)N)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


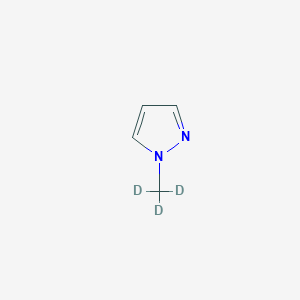

![4,4-Difluoro-1-oxaspiro[4.5]decan-8-one](/img/structure/B13891739.png)

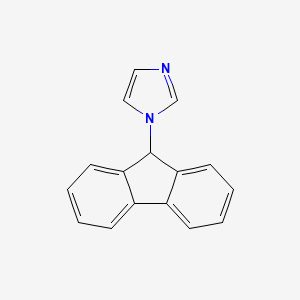

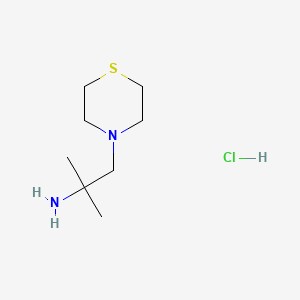

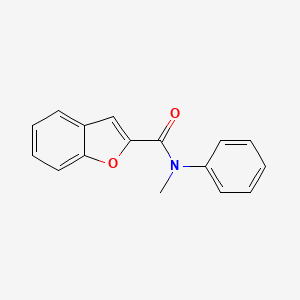
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
